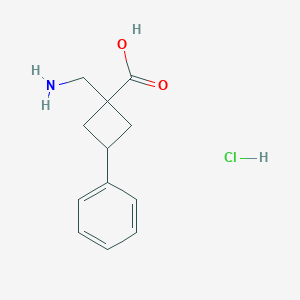

1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride

Description

1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived organic building block characterized by a carboxylic acid group, an aminomethyl substituent at position 1, and a phenyl group at position 3 of the cyclobutane ring.

Properties

IUPAC Name |

1-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZSYFXKNFGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cyclopropanation reactions involving diazo compounds, ylides, or carbene intermediates.

Substitution Reactions:

Phenyl Group Addition: The phenyl group can be introduced via Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and substitution reactions, followed by purification steps to obtain the hydrochloride salt form. The use of non-aqueous organic solvents and epoxides can aid in the efficient removal of chloride ions, resulting in the precipitation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Key Properties (Based on Analogous Compounds):

- Molecular Formula: C12H16ClNO3 (for 1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride) .

- Molecular Weight : 257.71 g/mol .

- Purity : ≥95% (research-grade) .

- Hazard Profile : Includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Applications : Primarily used in medicinal chemistry and organic synthesis as a rigid scaffold for drug discovery due to the cyclobutane ring’s conformational constraints .

Comparison with Structurally Similar Compounds

The following comparison focuses on cyclobutane and cyclopropane derivatives with variations in substituents, highlighting differences in molecular structure, physicochemical properties, and research applications.

Detailed Analysis of Structural and Functional Differences

Substituent Effects

- Benzyloxy vs. Hydroxymethyl: The benzyloxy group in 1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride increases lipophilicity (logP ~1.8 estimated), favoring membrane permeability in drug candidates . In contrast, the hydroxymethyl variant (CAS 109826-20-2) exhibits higher polarity, making it suitable for aqueous-phase reactions .

- Cyclobutane vs. Cyclopropane: Cyclopropane derivatives (e.g., 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride) exhibit greater ring strain, leading to faster reaction kinetics in [2+1] cycloadditions compared to cyclobutane analogs .

Hazard and Stability

Q & A

Q. What are the established synthetic routes for 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride, and how is purity validated?

The compound is typically synthesized via reductive amination or hydrogenation of nitrile intermediates. For example, nitrile derivatives (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) are reduced using catalytic hydrogenation or borohydride-based methods, followed by acidification to form the hydrochloride salt . Key steps include:

- Nitrile Reduction : Use of Raney nickel or palladium catalysts under hydrogen gas.

- Salt Formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride form.

Purity Validation : - HPLC : Purity ≥95% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Spectroscopy : H/C NMR (DO or DMSO-d) to confirm cyclobutane ring geometry and functional groups (e.g., aminomethyl at δ 2.8–3.2 ppm) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the cyclobutane ring?

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., 1-aminomethyl vs. 3-phenyl substituents) .

- NOESY NMR : Identifies spatial proximity of protons (e.g., transannular interactions between aminomethyl and phenyl groups) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm^{-1) confirm the hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers design derivatives to investigate structure-activity relationships (SAR) in therapeutic applications?

- Functional Group Modifications :

- Aminomethyl Group : Replace with bulkier amines (e.g., isopropylamine) to assess steric effects on receptor binding.

- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -NO) to evaluate electronic effects on bioactivity .

- Case Study : Analogues like 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride showed enhanced solubility and antitumor activity in HT-29 cell lines, suggesting cyclobutane rigidity improves target engagement .

Q. How should discrepancies in reported synthesis yields (e.g., 60% vs. 85%) be resolved?

- Optimization Strategies :

- Catalyst Screening : Test Pd/C vs. PtO for nitrile hydrogenation efficiency.

- Solvent Effects : Compare yields in methanol vs. THF; polar aprotic solvents may stabilize intermediates .

- Controlled Experiments : Replicate conditions from conflicting studies while monitoring reaction progress via TLC or in-situ IR.

Q. What in vitro assays are recommended to evaluate its potential as a neurotransmitter modulator?

- Receptor Binding Assays : Radioligand competition studies (e.g., H-GABA uptake inhibition in neuronal cells).

- Enzyme Inhibition : Test against glutamic acid decarboxylase (GAD) or monoamine oxidases (MAOs) using fluorometric assays .

- Cytotoxicity Screening : MTT assays on SH-SY5Y neuroblastoma cells to rule out nonspecific toxicity .

Methodological Notes

- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is essential for isolating enantiomers, as racemic mixtures may confound bioactivity results .

- Stability Testing : Monitor hydrochloride salt decomposition under accelerated conditions (40°C/75% RH) via LC-MS to ensure shelf-life >12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.